

Application Notes and Protocols for Cellular Labeling with DOPE-PEG-BDP FL

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Compound of Interest

Compound Name: DOPE-PEG-BDP FL, MW 5000

Cat. No.: B12388253

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Introduction

DOPE-PEG-BDP FL is a fluorescently labeled phospholipid conjugate used for the labeling and tracking of cells. This molecule consists of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a lipid anchor that facilitates insertion into the cell membrane, a polyethylene glycol (PEG) linker that enhances biocompatibility and spacing, and a Boron-Dipyrromethene (BODIPY FL) fluorophore. BODIPY FL is a bright and photostable green fluorescent dye, making it an excellent choice for a variety of fluorescence-based cell analysis techniques, including fluorescence microscopy and flow cytometry.^{[1][2]}

These application notes provide a detailed protocol for the use of DOPE-PEG-BDP FL for the labeling of both adherent and suspension cells.

Product Information

Parameter	Specification
Full Name	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-BODIPY FL]
Appearance	Lyophilized powder or solution in organic solvent
Fluorophore	BODIPY FL
Excitation Max.	~505 nm
Emission Max.	~512 nm
Storage	Store at -20°C, protected from light.

Experimental Protocols

1. Reagent Preparation

- Stock Solution (1 mM):
 - If the product is a lyophilized powder, reconstitute it in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mM. For example, add 1 mL of DMSO to 1 mg of the reagent (assuming a molecular weight of ~1000 g/mol ; adjust volume based on the actual molecular weight provided on the product datasheet).
 - If the product is provided as a solution in an organic solvent, it can be used directly as the stock solution.
 - Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Working Solution (1-10 µM):
 - On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or a suitable buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) to the desired working concentration.^[3] A typical starting concentration is 5 µM.
 - The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

2. Cell Preparation

- Adherent Cells:
 - Seed the cells on sterile glass coverslips or in multi-well plates suitable for microscopy.
 - Culture the cells until they reach the desired confluency (typically 60-80%).
 - Before labeling, carefully aspirate the culture medium.
- Suspension Cells:
 - Culture the cells in appropriate flasks or plates.
 - Before labeling, centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 3-5 minutes to pellet the cells.[\[3\]](#)
 - Aspirate the supernatant and resuspend the cell pellet in a serum-free medium or buffer.

3. Cell Labeling Protocol

The following protocols are provided for both adherent and suspension cells.

Protocol for Adherent Cells

- Washing: Gently wash the cells twice with warm (37°C) serum-free medium or PBS to remove any residual serum.
- Incubation: Add the prepared working solution of DOPE-PEG-BDP FL to the cells, ensuring the entire surface is covered. Incubate the cells for 15-30 minutes at 37°C, protected from light.[\[4\]](#)
- Washing: Aspirate the labeling solution and wash the cells three times with a fresh, warm serum-free medium or PBS to remove any unbound probe.
- Recovery: Add fresh, complete culture medium to the cells and incubate for an additional 30 minutes at 37°C to allow for membrane recovery and stabilization of the label.

- **Imaging:** The cells are now ready for imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.

Protocol for Suspension Cells

- **Washing:** Wash the cells by centrifugation (100-300 x g for 3-5 minutes) and resuspension in warm (37°C) serum-free medium or PBS. Repeat this step twice.
- **Incubation:** Resuspend the cell pellet in the prepared working solution of DOPE-PEG-BDP FL. Incubate the cells for 15-30 minutes at 37°C with gentle agitation, protected from light.
- **Washing:** Pellet the cells by centrifugation and aspirate the supernatant. Wash the cells three times with a fresh, warm serum-free medium or PBS to remove any unbound probe.
- **Final Resuspension:** Resuspend the final cell pellet in a complete culture medium or a buffer suitable for the downstream application (e.g., flow cytometry).
- **Analysis:** The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Data Presentation

Table 1: Recommended Staining Parameters

Parameter	Recommended Range	Notes
Working Concentration	1 - 10 μ M	Start with 5 μ M and optimize for your specific cell type.
Incubation Time	15 - 30 minutes	Longer incubation times may lead to increased internalization.
Incubation Temperature	37°C	Incubation at 4°C can be used to minimize internalization.[4]
Cell Density (Adherent)	60 - 80% confluency	Ensure even labeling and healthy cell morphology.
Cell Density (Suspension)	1 x 10 ⁶ cells/mL	Adjust as needed for your experimental setup.

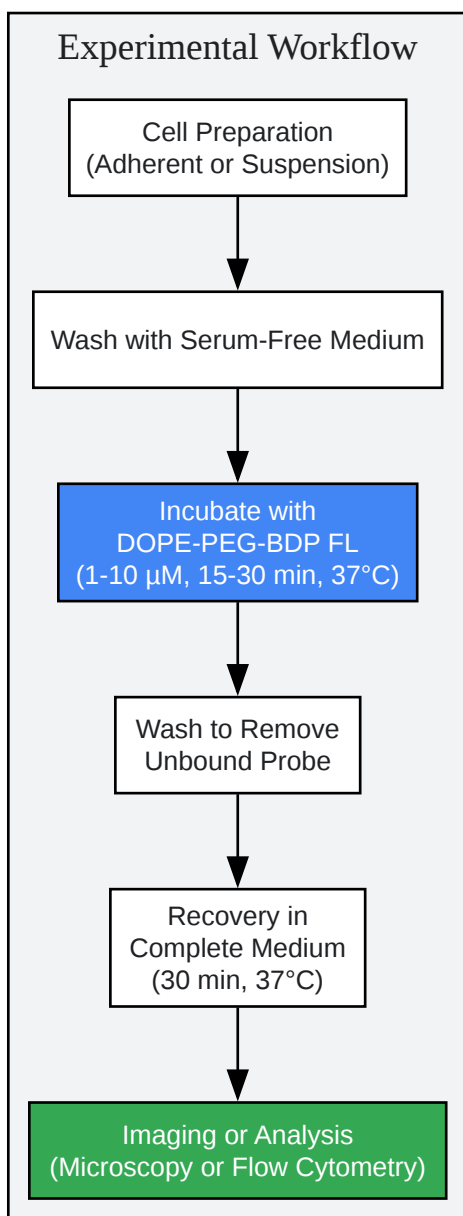
Table 2: Expected Quantitative Results

Metric	Expected Outcome	Measurement Method
Labeling Efficiency	> 90%	Flow Cytometry
Cell Viability	> 95%	Trypan Blue Exclusion or other viability assays
Fluorescence Stability	Stable for several hours to days	Time-lapse microscopy
Signal-to-Noise Ratio	High	Fluorescence Microscopy/Flow Cytometry

Visualizations

Mechanism of Cell Labeling

The labeling process involves the spontaneous insertion of the DOPE lipid anchor of the DOPE-PEG-BDP FL molecule into the plasma membrane of the cell. The hydrophilic PEG linker allows the BDP FL fluorophore to reside in the aqueous extracellular space while being tethered to the cell surface.



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Caption: Experimental workflow for labeling cells with DOPE-PEG-BDP FL.

Logical Relationship of DOPE-PEG-BDP FL Components

This diagram illustrates the structure and functional components of the DOPE-PEG-BDP FL molecule.

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